![molecular formula C10H11BrO2 B580628 2-(Bromomethyl)-6-methyl-2,3-dihydrobenzo[b][1,4]dioxine CAS No. 1245647-60-2](/img/structure/B580628.png)
2-(Bromomethyl)-6-methyl-2,3-dihydrobenzo[b][1,4]dioxine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-6-methyl-2,3-dihydrobenzo[b][1,4]dioxine is an organic compound belonging to the benzodioxine family It is characterized by a bromomethyl group attached to the benzodioxine ring, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-6-methyl-2,3-dihydrobenzo[b][1,4]dioxine typically involves the bromination of a precursor compound, such as 2,3-dihydrobenzo[b][1,4]dioxine. One common method involves the reaction of (2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol with phosphorus tribromide (PBr3) in dichloromethane (CH2Cl2) at low temperatures . The reaction proceeds through the formation of an intermediate bromomethyl derivative, which is then isolated and purified.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-6-methyl-2,3-dihydrobenzo[b][1,4]dioxine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is the corresponding methyl derivative.
Scientific Research Applications
2-(Bromomethyl)-6-methyl-2,3-dihydrobenzo[b][1,4]dioxine has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science: It is employed in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-6-methyl-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various cellular pathways and processes, making the compound useful in studying biological mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine
- 6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine
- 2-(Chloromethyl)-6-methyl-2,3-dihydrobenzo[b][1,4]dioxine
Uniqueness
2-(Bromomethyl)-6-methyl-2,3-dihydrobenzo[b][1,4]dioxine is unique due to the presence of both a bromomethyl and a methyl group on the benzodioxine ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
2-(bromomethyl)-6-methyl-2,3-dihydro-1,4-benzodioxine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7-2-3-9-10(4-7)12-6-8(5-11)13-9/h2-4,8H,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRCXDPCFJJIHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(CO2)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001219460 |
Source


|
| Record name | 2-(Bromomethyl)-2,3-dihydro-6-methyl-1,4-benzodioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001219460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245647-60-2 |
Source


|
| Record name | 2-(Bromomethyl)-2,3-dihydro-6-methyl-1,4-benzodioxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245647-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Bromomethyl)-2,3-dihydro-6-methyl-1,4-benzodioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001219460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
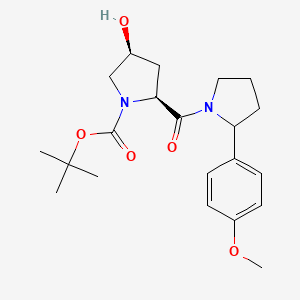
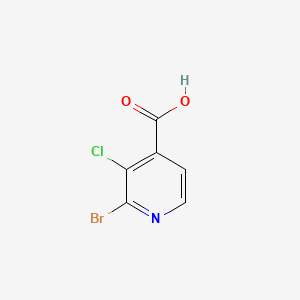
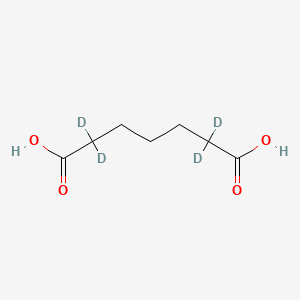
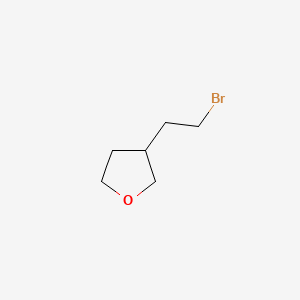
![Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B580549.png)

![Methyl 4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B580551.png)
![4-Bromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B580553.png)
![Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B580554.png)
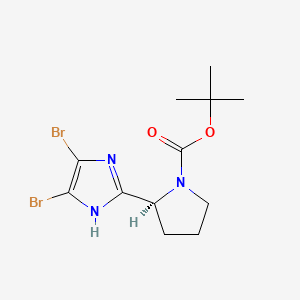
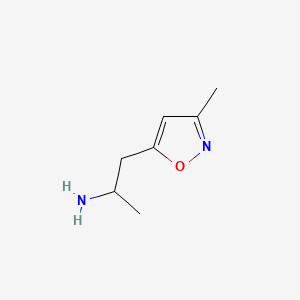
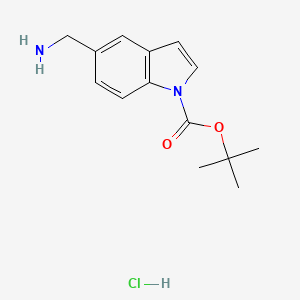
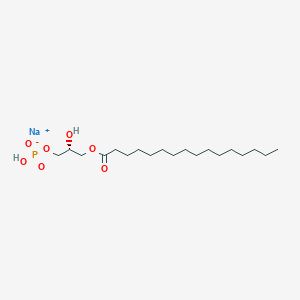
![6-Fluoro-N-methyl-[2,4'-bipyridin]-2'-amine](/img/structure/B580563.png)
